Velsecorat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZD7594 是一种新型的非甾体类、强效、选择性糖皮质激素受体调节剂。它目前正在开发成为哮喘和慢性阻塞性肺病的吸入治疗方法。 与传统皮质类固醇不同,AZD7594旨在通过减少炎症,减少副作用,来提供改善的风险收益特征 .
科学研究应用
作用机制
AZD7594 通过选择性调节糖皮质激素受体来发挥作用。这种调节减少了肺部的炎症,改善了肺功能和与哮喘相关的症状。 涉及的分子靶点和途径包括糖皮质激素受体和相关的信号通路 .
生化分析
Biochemical Properties
Velsecorat plays a significant role in biochemical reactions by selectively modulating the glucocorticoid receptor. It interacts with the glucocorticoid receptor in the lung, leading to the suppression of inflammatory responses. This compound does not significantly affect other steroid hormone receptors such as the progesterone receptor, mineralocorticoid receptor, androgen receptor, or estrogen receptors (ERα and ERβ) . This selective interaction helps to reduce the systemic side effects commonly associated with corticosteroids.
Cellular Effects
This compound influences various cellular processes, particularly in the context of inflammation. It suppresses airway inflammation by reducing the number of eosinophils in the bronchoalveolar lavage fluid . This suppression of inflammation leads to an improvement in lung function and a reduction in asthma symptoms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the glucocorticoid receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which leads to the activation or repression of target genes involved in inflammatory responses. This compound exerts its effects by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes . This modulation of gene expression results in a reduction of inflammation and improvement in respiratory function.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent effects on markers of glucocorticoid activity. It demonstrates dose-proportional plasma exposure and low accumulation, with a terminal half-life of 25-31 hours following repeated dosing . This compound is stable and well-tolerated in both in vitro and in vivo studies, with no significant time-dependent pharmacokinetics observed .
Dosage Effects in Animal Models
In animal models, this compound exhibits a dose-related suppression of airway inflammation and the late asthmatic response . Higher doses of this compound are required to achieve similar efficacy to traditional corticosteroids, but with fewer systemic side effects . At high doses, this compound may cause systemic side effects such as loss of body weight and inhibition of bone growth plate thickness .
Metabolic Pathways
This compound is metabolized primarily through O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite . The compound is substantially metabolized, with no unchanged this compound recovered in excreta, suggesting that biliary excretion is the main elimination route .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through inhalation. It has a high plasma clearance and a large volume of distribution at steady state . The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
This compound localizes to specific subcellular compartments where it interacts with the glucocorticoid receptor. This interaction leads to the modulation of gene expression and suppression of inflammatory responses . The subcellular localization of this compound is crucial for its selective action and reduced systemic side effects.
准备方法
AZD7594 的制备涉及到路线设计协作方法,采用各种技术平台。这包括高通量盐形成、溶解度和化学反应筛选、过程分析技术和析因实验设计。 这些方法有助于快速选择商业化生产路线 . 选择的路线目前正在进行进一步的工艺开发和优化,以便用于未来的生产活动 .
化学反应分析
AZD7594 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢或去除氧气。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
这些反应中常用的试剂和条件包括高通量盐形成和溶解度筛选 . 从这些反应中形成的主要产物被优化以达到所需的治疗效果。
相似化合物的比较
AZD7594 与其他类似化合物相比具有独特之处,因为它是非甾体类并且选择性地调节糖皮质激素受体。类似的化合物包括:
布地奈德: 一种用于治疗哮喘的皮质类固醇。
氟替卡松: 另一种用于类似目的的皮质类固醇。
莫米松: 一种用于治疗炎症性疾病的皮质类固醇。
属性
CAS 编号 |
1196509-60-0 |
---|---|
分子式 |
C32H32F2N4O6 |
分子量 |
606.6 g/mol |
IUPAC 名称 |
3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |
InChI |
InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1 |
InChI 键 |
ZZWJKLGCDHYVMB-XGBAOLAVSA-N |
SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
手性 SMILES |
C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |
规范 SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。